molecular formula C63H110N2O30 B8106230 Ald-Ph-PEG24-NHS ester

Ald-Ph-PEG24-NHS ester

Cat. No.: B8106230
M. Wt: 1375.5 g/mol
InChI Key: JAQDLPGQVJDXKT-UHFFFAOYSA-N
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Description

Ald-Ph-PEG24-NHS ester is a heterobifunctional polyethylene glycol (PEG)-based linker designed for bio-conjugation. It features two reactive groups:

  • Aldehyde (-CHO): Reacts with aminooxy or hydrazide groups under mild conditions to form stable oxime or hydrazone bonds.
  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

The PEG24 spacer (24 repeating ethylene glycol units) enhances aqueous solubility, reduces steric hindrance, and provides flexibility for controlled spacing between conjugated molecules . Key properties include:

  • Molecular formula: C₆₃H₁₁₀N₂O₃₀
  • Molecular weight: 1375.6 g/mol
  • Purity: ≥95%
  • Storage: -20°C for long-term stability .

Its primary applications include functionalizing atomic force microscopy (AFM) probes for ligand-receptor interaction studies and constructing stable bioconjugates for drug delivery or diagnostic tools.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H110N2O30/c66-57-58-1-3-59(4-2-58)63(70)64-8-10-72-12-14-74-16-18-76-20-22-78-24-26-80-28-30-82-32-34-84-36-38-86-40-42-88-44-46-90-48-50-92-52-54-94-56-55-93-53-51-91-49-47-89-45-43-87-41-39-85-37-35-83-33-31-81-29-27-79-25-23-77-21-19-75-17-15-73-13-11-71-9-7-62(69)95-65-60(67)5-6-61(65)68/h1-4,57H,5-56H2,(H,64,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDLPGQVJDXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110N2O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of PEG with Protected Aldehyde Groups

The synthesis begins with anchoring a benzaldehyde precursor to a 2-chlorotrityl chloride resin. Fmoc-Arg(Pbf)-OH is typically used as the initial amino acid, with PEG24 units introduced via iterative coupling of Fmoc-PEG24-OH monomers. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF activate carboxyl groups for amide bond formation. The benzaldehyde moiety is protected as a dimethyl acetal during synthesis to prevent premature reactivity.

NHS Ester Incorporation

After PEG24 chain assembly, the terminal hydroxyl group is converted to an NHS ester. This involves reacting the PEG-aldehyde intermediate with N-hydroxysuccinimide and a carbodiimide crosslinker (e.g., EDC) in anhydrous dichloromethane (DCM). The reaction proceeds at 0–4°C for 12–16 hours to minimize hydrolysis.

Table 1: Reaction Conditions for NHS Ester Formation

ComponentQuantitySolventTemperatureTimeYield
PEG24-aldehyde1.0 mmolDCM0°C16 hrs85–90%
N-hydroxysuccinimide1.2 mmolDCM0°C16 hrs
EDC·HCl1.5 mmolDCM0°C16 hrs

Solution-Phase Conjugation and Deprotection

Aldehyde Deprotection

The protected benzaldehyde group is deprotected using a trifluoroacetic acid (TFA)/water (7:3) mixture. The resin-bound PEG24-NHS ester is treated with 10 mL/g resin of the TFA solution for 30 minutes, followed by precipitation in cold diethyl ether. This step yields a free aldehyde group while retaining the NHS ester’s reactivity.

Final Purification via Reverse-Phase HPLC

Crude this compound is purified using a C18 column (e.g., Discovery BIO 300 Å) with a gradient of 5–100% acetonitrile in water (0.1% TFA). The product elutes at ~1.37 minutes under UV detection (214 nm). Lyophilization produces a white powder with ≥95% purity, as confirmed by ESI-MS (observed MW: 1,375.6 vs. theoretical 1,375.54).

Critical Parameters in Reaction Optimization

Moisture and Temperature Control

NHS esters are highly moisture-sensitive, with hydrolysis half-lives of <1 hour at pH 8.0. Reactions must be conducted under anhydrous conditions using dried DMF or DCM. Storage at −20°C under argon ensures stability.

Stoichiometric Balancing

A 1.5:1 molar ratio of EDC·HCl to PEG24-aldehyde maximizes NHS ester conversion while minimizing diimide side products. Excess N-hydroxysuccinimide (1.2 eq) drives the reaction to completion.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive mode confirms molecular weight. For this compound, the [M+H]+ ion appears at m/z 1,376.6, matching the theoretical mass.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) key peaks:

  • δ 9.80 ppm (s, 1H) : Aldehyde proton (-CHO).

  • δ 2.82 ppm (s, 4H) : Succinimide methylene groups.

  • δ 3.50–3.70 ppm (m, 96H) : PEG24 backbone protons.

Comparative Synthesis Strategies

Solid-Phase vs. Solution-Phase Synthesis

Solid-phase methods (e.g., Fmoc/t-Bu strategy) offer higher purity (≥95%) but require specialized resin and prolonged synthesis times (7–10 days). Solution-phase routes using pre-synthesized PEG24 diols are faster (2–3 days) but yield lower purity (80–85%) due to PEG polydispersity.

Table 2: Synthesis Route Comparison

ParameterSolid-PhaseSolution-Phase
Purity≥95%80–85%
Duration7–10 days2–3 days
Scalability<10 g>100 g
CostHighModerate

Industrial-Scale Production Protocols

BroadPharm’s GMP-grade synthesis emphasizes:

  • Continuous Flow Reactors : For PEG24 chain elongation, reducing batch variability.

  • In-Line FTIR Monitoring : Tracks NHS ester formation in real-time.

  • Lyophilization : Final product is lyophilized with cryoprotectants (e.g., trehalose) for long-term stability.

Challenges and Mitigation Strategies

PEG Oxidation

PEG chains are susceptible to auto-oxidation. Adding 0.1% BHT (butylated hydroxytoluene) during synthesis prevents radical formation.

NHS Ester Hydrolysis

Using pH 7.4 phosphate buffer (non-amine) during conjugation maintains NHS reactivity. Quenching unreacted esters with 50 mM Tris-HCl (pH 8.0) ensures reaction termination .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The benzaldehyde moiety can also react with aminooxy-bearing molecules to form oxime linkages .

Common Reagents and Conditions

    Reagents: Primary amines, aminooxy-bearing molecules

    Conditions: Organic solvents (DMSO, DCM), room temperature

Major Products

The major products formed from these reactions are amide bonds and oxime linkages, which are stable and useful in various biochemical applications .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Ald-Ph-PEG24-NHS ester serves as a non-cleavable linker for attaching biomolecules such as proteins, peptides, and nucleic acids. The NHS group reacts with primary amines to form stable amide bonds, facilitating the creation of bioconjugates that are essential for various therapeutic applications .
  • Drug Delivery Systems
    • The hydrophilic nature of the PEG chain improves the solubility and circulation time of therapeutics in the bloodstream. This property is crucial for enhancing the pharmacokinetic profiles of drugs, allowing for more effective delivery to target sites within the body .
  • Targeted Therapy
    • In targeted therapies, this compound can be used to conjugate drugs to specific targeting moieties (e.g., antibodies or ligands). This approach enables selective delivery of cytotoxic agents to diseased tissues while minimizing off-target effects, thus improving therapeutic efficacy and reducing side effects .
  • Protein Modification
    • The compound is frequently employed in PEGylation processes, which involve modifying proteins to enhance their stability and solubility. PEGylated proteins often exhibit improved pharmacodynamics, including extended half-lives and reduced immunogenicity .

Table 1: Summary of Research Applications

Application TypeDescriptionKey Benefits
BioconjugationAttaching biomolecules using NHS ester chemistryStable conjugates for diagnostics
Drug DeliveryEnhancing solubility and circulation timeImproved pharmacokinetics
Targeted TherapyConjugating drugs to targeting agentsIncreased specificity and efficacy
Protein ModificationModifying proteins via PEGylationEnhanced stability and reduced immunogenicity

Case Study: PEGylation of Bovine Lactoferrin

In a study published in Cancer Research, researchers investigated the PEGylation of bovine lactoferrin using branched PEG-NHS esters. The study found that reaction velocities were influenced by pH levels, with optimal conditions leading to significant increases in the stability and bioavailability of the modified protein . This case highlights how this compound can be effectively utilized to enhance protein-based therapeutics.

Case Study: Tumor-Specific Imaging

Another application involved using this compound in developing peptide-based PET tracers for tumor imaging. The tracer demonstrated high specificity towards mHsp70-positive tumor cells, showcasing the potential for targeted imaging applications in oncology . This underscores the versatility of this compound beyond traditional drug delivery.

Mechanism of Action

Ald-Ph-PEG24-NHS ester exerts its effects by forming stable amide bonds with primary amines and oxime linkages with aminooxy-bearing molecules. In the context of PROTACs, the compound acts as a linker that joins two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural Comparison of PEG24-Based Linkers

Compound Reactive Group 1 Reactive Group 2 PEG Length Solubility (Water)
This compound Aldehyde NHS ester 24 units High
Azido-PEG24-NHS ester Azide NHS ester 24 units High
MAL-dPEG®24-NHS ester Maleimide NHS ester 24 units Moderate

Biological Activity

Ald-Ph-PEG24-NHS ester is a specialized compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a benzaldehyde moiety and an N-hydroxysuccinimide (NHS) ester linked through a polyethylene glycol (PEG) chain of 24 units, enhances its solubility and biocompatibility. This compound plays a crucial role in targeted protein degradation, which has significant implications for cancer therapy and other diseases characterized by protein overexpression.

Structural Characteristics

The molecular formula of this compound is C63H110N2O30C_{63}H_{110}N_{2}O_{30} with a molecular weight of 1375.6 g/mol. The structure includes:

  • Benzaldehyde moiety : Facilitates reactivity with primary amines, aminooxy groups, and hydrazides.
  • NHS ester group : Enables efficient conjugation with various biomolecules, forming stable amide bonds upon reaction with amino-bearing molecules.
  • PEG chain : Increases water solubility and reduces immunogenicity, making it suitable for therapeutic applications.

This compound functions as a linker in PROTACs by connecting two ligands:

  • Target Protein Ligand : Binds specifically to the protein intended for degradation.
  • E3 Ligase Ligand : Recruits E3 ligases that facilitate the ubiquitination and subsequent degradation of the target protein.

This dual action allows for selective degradation of proteins, which is pivotal in modulating biological pathways involved in various diseases, particularly cancer.

Conjugation Efficiency

Studies have demonstrated that this compound effectively facilitates the conjugation process while maintaining the biological activity of linked molecules. This characteristic is vital for ensuring that therapeutic agents retain their efficacy post-conjugation. The NHS group reacts with primary amines to form stable amide bonds, while the benzaldehyde moiety interacts with aminooxy-bearing molecules to create robust conjugates.

Case Studies

  • Cancer Therapy Applications :
    • Research indicates that PROTACs utilizing this compound show promising results in selectively degrading oncogenic proteins, leading to reduced tumor growth in preclinical models.
    • A study comparing EDC-CD38 (a conjugate using this compound) with standard chemotherapy (CHOP) revealed a tumor growth inhibition rate of 93% for EDC-CD38 versus 54% for CHOP in mice bearing human Ramos tumors .
  • Bioconjugation Studies :
    • This compound has been utilized in various bioconjugation applications, demonstrating its ability to form stable conjugates with proteins and peptides while preserving their biological function. This has been crucial in developing targeted therapies that require precise delivery mechanisms.

Comparative Analysis

The following table compares this compound with other PEG-based linkers:

Compound NameStructure FeaturesUnique Aspects
This compoundBenzaldehyde + NHS groupSpecifically designed for PROTACs
Aldehyde-PEG24-NHS esterAldehyde + NHS groupMore reactive towards aminooxy groups
Ald-Ph-PEG24-TFP esterTrifluoroacetyl groupLess susceptible to hydrolysis than NHS esters

Q & A

Q. What is the recommended protocol for conjugating Ald-Ph-PEG24-NHS ester to amine-containing biomolecules (e.g., proteins, peptides)?

  • Methodological Answer : Dissolve this compound in anhydrous organic solvents (e.g., DMSO or chloroform) to prevent hydrolysis. For aqueous reactions, use pH 7.0–9.0 buffers (e.g., phosphate or carbonate) to ensure NHS ester reactivity. Optimize the molar ratio of PEG reagent to target amine groups (typically 5–20:1) and incubate at 4–25°C for 1–4 hours. Purify conjugates via dialysis or size-exclusion chromatography to remove unreacted PEG .

Q. How do I characterize the conjugation efficiency of this compound to biomolecules?

  • Methodological Answer : Use fluorescence labeling (e.g., FITC-tagged PEG derivatives) to track conjugation via fluorescence spectroscopy or microscopy. Quantify free amine groups pre- and post-conjugation using TNBS assay or NHS ester depletion assays (UV-Vis at 260 nm). Validate with SDS-PAGE (shift in molecular weight) or MALDI-TOF for precise mass analysis .

Q. What are the critical storage conditions for maintaining this compound stability?

  • Methodological Answer : Store lyophilized powder at −20°C under inert gas (e.g., nitrogen) to minimize hydrolysis. For short-term use (<1 week), dissolve in anhydrous DMSO and store at −80°C. Avoid repeated freeze-thaw cycles. Confirm integrity via NMR (disappearance of NHS ester peaks at δ 2.8 ppm indicates hydrolysis) .

Advanced Research Questions

Q. How can I optimize the spatial orientation of this compound in surface functionalization (e.g., AFM probes or nanoparticles)?

  • Methodological Answer : Pre-functionalize surfaces with amine silanes (e.g., 3-aminopropyltriethoxysilane) to create reactive amine groups. Use gas-phase silanization to ensure uniform monolayer formation. Immerse in this compound solution (6.6 mg/mL in chloroform with 6% triethylamine) for 24 hours. Validate orientation via AFM force spectroscopy by measuring ligand-receptor binding forces .

Q. What strategies mitigate non-specific binding when using this compound in heterobifunctional crosslinking?

  • Methodological Answer : Introduce PEG spacers (e.g., 24 ethylene oxide units) to reduce steric hindrance and improve solubility. Block residual NHS esters with glycine or Tris buffer post-conjugation. Use competitive ligands during surface immobilization to displace non-specifically bound molecules. Confirm specificity via surface plasmon resonance (SPR) or ELISA .

Q. How do solvent polarity and pH affect the hydrolysis kinetics of this compound?

  • Methodological Answer : Conduct kinetic studies in buffers ranging from pH 6.0–9.0 using UV-Vis spectroscopy (monitor NHS depletion at 260 nm). In aqueous solutions (pH 7.4, 25°C), hydrolysis half-life is ~1–2 hours. In anhydrous DMSO, stability extends to >48 hours. For organic-aqueous biphasic systems, use HPLC to quantify intact ester fractions .

Data Contradiction and Validation

Q. Conflicting reports exist on the optimal PEG chain length for minimizing immune recognition. How can I validate this compound’s immunogenicity in vivo?

  • Methodological Answer : Perform flow cytometry to assess macrophage uptake of PEGylated vs. non-PEGylated particles. Use ELISPOT to measure IFN-γ secretion in splenocytes exposed to conjugates. Compare serum half-life in murine models via fluorescent or radioactive tagging. PEG24’s extended length reduces opsonization but may still elicit anti-PEG antibodies in long-term studies .

Methodological Tables

Parameter Optimal Condition Validation Technique Reference
Conjugation pH7.4–8.5TNBS assay, SDS-PAGE
Hydrolysis half-life (pH 7.4)1–2 hoursUV-Vis (260 nm)
Storage stability (lyophilized)>12 months (−20°C, N₂ atmosphere)NMR, FTIR

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